2,3-Difluoro-4-(trifluoromethoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBZPAVVVANJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Difluoro 4 Trifluoromethoxy Aniline and Analogous Fluorinated Aniline Derivatives
Multi-Step Synthesis Strategies for Aromatic Aniline (B41778) Cores
The construction of the fluorinated aniline backbone often requires a series of carefully orchestrated reactions. Common strategies involve the introduction of a nitrogen-containing group, which is later transformed into the aniline functionality, alongside the installation of fluorine atoms at specific positions on the aromatic ring.
Preparation Routes via Nitration and Subsequent Fluorination Pathways
A traditional and widely used method for synthesizing anilines begins with the nitration of an aromatic ring. youtube.com This electrophilic aromatic substitution reaction introduces a nitro group (-NO2), which can then be reduced to an amino group (-NH2). chemistrysteps.com
Direct nitration of aniline itself can be problematic, often leading to overreaction and the formation of undesired side products, including a significant amount of the meta-substituted isomer due to the formation of the anilinium ion in the acidic nitrating mixture. libretexts.orgyoutube.com To circumvent these issues, the amino group is often protected, for instance, by acetylation to form acetanilide. This protection moderates the activating effect of the amino group and directs nitration to the para position. The nitro group can then be introduced, and subsequent hydrolysis of the amide reveals the desired nitroaniline. libretexts.org
The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation (e.g., H2/Pd/C) or using reducing agents like tin (Sn) or iron (Fe) in the presence of acid. youtube.com
Fluorination of the aromatic ring can be performed at different stages of the synthesis. For instance, a fluorinated starting material can undergo nitration, or a nitroaromatic compound can be subjected to fluorination reactions. Catalyst-free fluorination of aniline derivatives has been explored, with reaction conditions such as temperature, choice of fluorinating reagent, and pH playing a significant role in the outcome. researchgate.net Copper-catalyzed nitration of protected anilines has also been reported as a practical method. chemistryviews.org
Approaches Involving Nucleophilic Aromatic Substitution (SNAr) Reactions for Aniline Formation
Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for the synthesis of aniline derivatives. fishersci.co.uk In this type of reaction, a nucleophile, such as an amine or ammonia (B1221849), displaces a leaving group (typically a halide) on an aromatic ring that is activated by the presence of electron-withdrawing groups. fishersci.co.uksci-hub.se
This method is particularly useful for synthesizing substituted anilines where direct electrophilic substitution is challenging. For example, the reaction of a polyfluorinated benzene (B151609) derivative with ammonia or an amine can lead to the selective replacement of one fluorine atom to form the corresponding aniline. google.comgoogle.com The success of SNAr reactions often depends on the nature of the solvent, temperature, and the presence of a base. fishersci.co.uk
A specific example involves the synthesis of 4-aminodiphenylamine through the reaction of aniline and azobenzene, demonstrating a nucleophilic aromatic substitution for hydrogen. acs.org
Synthesis Through Halogen Exchange and Reductive Transformation Steps
Halogen exchange reactions, often followed by reduction, represent another versatile strategy for accessing fluorinated anilines. These methods can involve the conversion of anilines into the corresponding aryl halides. A metal-free, one-pot synthesis of aryl bromides and iodides from anilines has been developed, proceeding through a Sandmeyer-type reaction without the need to isolate the intermediate diazonium salts. nih.gov
The synthesis of 2,3-difluoroaniline (B47769) has been achieved from 2,3-dibromo-5,6-difluoronitrobenzene. This process involves the reduction of the nitro group and subsequent debromination, catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas. chemicalbook.com
Furthermore, fluorinated anilines can be prepared by reacting aromatic azides with anhydrous hydrogen fluoride (B91410). The azide (B81097) precursors are synthesized from the corresponding anilines. google.com
Advanced Techniques for Fluorine and Trifluoromethoxy Group Introduction
The incorporation of trifluoromethoxy (-OCF3) groups imparts unique properties to organic molecules, making them highly sought after in various fields. nih.gov The direct introduction of this group, however, can be challenging.
Selective O-Trifluoromethylation Methodologies
Direct O-trifluoromethylation of phenols is a key strategy for synthesizing aryl trifluoromethyl ethers. cas.cn Various reagents and methods have been developed to achieve this transformation. Silver-mediated O-trifluoromethylation of phenols using Ruppert-Prakash reagent (TMSCF3) has been reported. nih.govnih.gov Other approaches involve the use of electrophilic trifluoromethylating reagents. chemrevlett.commdpi.com
A two-step procedure involving O-carboxydifluoromethylation of phenols followed by decarboxylative fluorination provides a practical route to aryl trifluoromethyl ethers using accessible reagents like sodium bromodifluoroacetate and SelectFluor II. cas.cn
| Starting Material | Reagent/Catalyst | Product | Yield |
| Phenol | TMSCF3, Ag(I), Selectfluor, NFSI | Aryl trifluoromethyl ether | N/A |
| Phenol | Sodium bromodifluoroacetate, SelectFluor II, AgNO3 | Aryl trifluoromethyl ether | Moderate to good |
| N-Aryl-N-hydroxylamine | Togni Reagent II, Cs2CO3 | O-Trifluoromethylated product | High |
Hypervalent iodine reagents have emerged as powerful tools for electrophilic trifluoromethylation. rsc.orgacs.org Togni Reagent II, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, is a notable example of a stable and effective reagent for this purpose. enamine.netwikipedia.orgtcichemicals.com It can trifluoromethylate a variety of nucleophiles, including phenols, to form trifluoromethyl ethers. enamine.netwikipedia.org
The synthesis of Togni Reagent II itself has been optimized, with one-pot procedures developed from 2-iodobenzoic acid using trichloroisocyanuric acid as a safe and inexpensive oxidant. acs.orgresearchgate.net The reactivity of these hypervalent iodine reagents can be modulated by modifying the electronic properties of the aromatic ring system. acs.org
Thermally Induced Intramolecular OCF₃-Migration Strategies
A notable strategy for synthesizing ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence: the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by a thermally induced intramolecular migration of the OCF₃ group. This protocol provides effective access to a variety of synthetically valuable ortho-OCF₃ aniline derivatives.
The process begins with the O-trifluoromethylation of a protected N-aryl-N-hydroxylamine using an electrophilic trifluoromethylating reagent, such as a Togni reagent, in the presence of a base. This step yields an N-aryl-N-(trifluoromethoxy)amine intermediate. Subsequently, heating this intermediate, typically in a solvent like nitromethane (B149229) (MeNO₂), instigates the migration of the trifluoromethoxy group to the ortho position of the aniline ring.
Mechanistic studies suggest that the migration proceeds through a heterolytic cleavage of the N–OCF₃ bond. This cleavage generates a tight ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. A subsequent recombination of this ion pair at the ortho-position, followed by tautomerization, affords the final ortho-trifluoromethoxylated aniline product. The intramolecular nature of this process is supported by crossover experiments which show no formation of intermolecularly transferred products.
The temperature required for the OCF₃-migration is dependent on the electronic properties of the arene. Electron-deficient aromatic rings necessitate higher reaction temperatures to facilitate the N-O bond cleavage, whereas arenes with electron-donating substituents can undergo rearrangement at significantly lower temperatures.
Table 1: Thermally Induced OCF₃-Migration Conditions and Yields
| Starting Substrate (N-Aryl-N-(trifluoromethoxy)amine derivative) | Conditions | Yield of ortho-OCF₃ Aniline | Reference |
|---|---|---|---|
| N-(4-bromophenyl)-N-(trifluoromethoxy)acetamide | MeNO₂, 80 °C | High | nih.gov |
| N-(4-cyanophenyl)-N-(trifluoromethoxy)acetamide | MeNO₂, 140 °C | Moderate-High | nih.gov |
| N-(4-methylphenyl)-N-(trifluoromethoxy)acetamide | MeNO₂, Room Temp. | High | nih.gov |
| Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | MeNO₂, 120 °C, 20 hr | 85% | acs.org |
Incorporation of Difluoro and Trifluoromethyl Moieties in Aniline Scaffolds
The synthesis of the specific target compound, 2,3-Difluoro-4-(trifluoromethoxy)aniline, involves the strategic introduction of three distinct fluorine-containing groups onto the aniline core. This is typically achieved not by sequential fluorination of aniline itself, but by constructing the aniline from a pre-fluorinated aromatic precursor.
A common approach begins with a heavily fluorinated benzene derivative, such as 1,2,3,4-tetrafluorobenzene. Through nucleophilic aromatic substitution (SNAr), one of the fluorine atoms can be displaced by an amino group or a precursor. For instance, reacting tetrafluorobenzene with ammonia under high pressure can yield trifluoroaniline isomers. The regioselectivity of this amination is a critical factor. Subsequent steps would then be required to introduce the trifluoromethoxy group at the desired position, a process that can be challenging and may require multi-step sequences involving nitration, reduction, and diazotization followed by a trifluoromethoxylation step.
The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are powerful electron-withdrawing substituents that significantly influence a molecule's lipophilicity and metabolic stability. Their incorporation is a key strategy in medicinal and agrochemical chemistry. While direct trifluoromethylation of anilines is possible, it often leads to mixtures of isomers. Therefore, building-block approaches, where a trifluoromethylated or trifluoromethoxylated precursor is elaborated into the final aniline, are generally preferred for achieving specific substitution patterns.
Methods Employing Difluorocarbene as a C1 Synthon
Difluorocarbene (:CF₂), a highly reactive intermediate, serves as a versatile C1 synthon for introducing difluoromethylene (-CF₂-) or difluoromethyl (-CF₂H) groups. While not typically used for the de novo synthesis of the aniline ring itself, it is instrumental in the functionalization of aniline derivatives.
Difluorocarbene can be generated from various precursors, including fluoroform (CHF₃), TMSCF₂Br, or ethyl bromodifluoroacetate (BrCF₂CO₂Et), often under basic conditions or via photochemical methods. acs.orgacs.orgnih.gov One of the key reactions of difluorocarbene is its insertion into X-H bonds, where X can be oxygen, sulfur, or nitrogen. researchgate.net For instance, the reaction of an aniline derivative with in situ-generated difluorocarbene can lead to N-difluoromethylation. researchgate.net
A one-pot, three-component reaction has been developed involving two different anilines and difluorocarbene to construct formamidines. This reaction proceeds through a proposed formimidoyl fluoride intermediate (RN=CHF), which is formed from the reaction of a primary aniline with difluorocarbene. acs.org While this specific reaction does not produce the target aniline, it demonstrates the principle of using difluorocarbene to forge new C-N bonds and functionalize the amino group of anilines. acs.org The electrophilic nature of difluorocarbene makes it reactive towards the nucleophilic nitrogen of the aniline. cas.cnthieme-connect.com
Catalytic and Sustainable Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of catalytic and sustainable methods to improve efficiency and reduce environmental impact. These approaches are highly relevant for the synthesis and functionalization of complex molecules like fluorinated anilines.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization (e.g., Suzuki–Miyaura Coupling for derivatives)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would typically be employed for post-synthesis functionalization to create more complex derivatives. For example, if the aniline were first converted to an aryl halide or triflate, it could then participate in reactions like the Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly versatile. The development of specialized ligands, such as bulky dialkylphosphinobiaryl ligands (e.g., SPhos, XPhos), has enabled the successful coupling of challenging substrates, including electron-deficient or sterically hindered polyfluorophenyl compounds. acs.org Using advanced palladium precatalysts allows these reactions to proceed rapidly at room temperature, which is crucial for coupling unstable boronic acids, such as polyfluorophenyl boronic acids. acs.org This methodology could be applied to derivatives of the target aniline to introduce new aryl or vinyl substituents. Furthermore, Pd-catalyzed methods exist for the direct trifluoromethylation of aryl chlorides, showcasing the power of this catalyst in C-F bond formation. mit.edunih.gov
Copper-Mediated Difluoromethylation and C–F Bond Functionalization
Copper catalysis offers an inexpensive and earth-abundant alternative to palladium for certain transformations. Copper-mediated reactions have been developed for the introduction of fluorinated moieties and the functionalization of C-F bonds.
A straightforward method for the cross-coupling of a difluoromethyl group involves the reaction of aryl iodides with a combination of CuI, CsF, and TMSCF₂H. scispace.comnih.gov This process allows for the formation of difluoromethylarenes in high yield and demonstrates good functional group compatibility, tolerating amines, ethers, amides, and esters. scispace.com While this method introduces a CF₂H group rather than the OCF₃ group, it represents a key copper-mediated strategy for incorporating fluorine.
Additionally, copper-catalyzed C-H difluoroacetylation of anilines has been reported, where the amino group directs the functionalization to the ortho position. nih.gov This is followed by an intramolecular amidation to yield 3,3-difluoro-2-oxindole derivatives. nih.gov Such strategies highlight the utility of copper in activating C-H bonds for fluoralkylation in aniline systems.
Photoinduced and Transition-Metal-Free Difluoroalkylation Protocols
In the quest for more sustainable synthetic methods, photoinduced and transition-metal-free protocols have gained significant attention. These reactions often proceed under mild conditions, powered by visible light. acs.orgnih.gov
Two complementary transition-metal-free methods have been developed for the difluoroalkylation of anilines. nih.govacs.orgnih.gov The first utilizes an organic photocatalyst, such as Eosin Y, which, upon irradiation with visible light, can promote the generation of a difluoroalkyl radical from a precursor like ethyl difluoroiodoacetate. This radical then reacts with the aniline. acs.orgnih.gov
A second, even more direct, strategy involves the formation of an electron donor-acceptor (EDA) complex between the aniline (the donor) and the fluoroalkyl iodide (the acceptor). acs.orgnih.gov This molecular aggregate can be directly activated by visible light, initiating a single electron transfer (SET) to generate a radical cation from the aniline and the difluoroalkyl radical, which then combine to form the product. acs.orgnih.govresearchgate.net This EDA-based approach obviates the need for any external photocatalyst, offering a highly streamlined and efficient route to difluoroalkylated anilines. acs.orgnih.gov
Table 2: Photoinduced Difluoroalkylation of N,N-Dimethylanilines via EDA Complex
| Aniline Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| N,N-Dimethylaniline | ICF₂COOEt, Na₂CO₃, DMSO, 427 nm light, 16h | 75% | acs.org |
| N,N-Dimethyl-4-fluoroaniline | ICF₂COOEt, Na₂CO₃, DMSO, 427 nm light, 16h | 70% | acs.org |
| N,N-Dimethyl-4-(trifluoromethoxy)aniline | ICF₂COOEt, Na₂CO₃, DMSO, 427 nm light, 16h | 49% | acs.org |
| N,N,4-Trimethylaniline | ICF₂COOEt, Na₂CO₃, DMSO, 427 nm light, 16h | 89% | acs.org |
Considerations for Process Development and Industrial Scale Synthesis
The successful transition of synthetic routes for this compound and analogous fluorinated aniline derivatives from laboratory-scale discovery to industrial-scale production necessitates a thorough evaluation of numerous process development considerations. Key factors that influence the viability, safety, cost-effectiveness, and environmental impact of large-scale synthesis include the selection of starting materials, management of reaction conditions, process safety, and optimization of yield and purity.
Raw Material Accessibility and Cost A primary consideration for industrial application is the cost and availability of starting materials. For a process to be economically viable, it should ideally utilize inexpensive and readily accessible precursors. For instance, processes starting from corresponding chlorinated anilines or chloronitrobenzenes are often explored for industrial synthesis due to the lower cost of these materials compared to more complex fluorinated precursors. google.comgoogle.com The synthesis of 2-methyl-3-trifluoromethyl aniline, for example, emphasizes the use of economic raw materials to ensure the process is suitable for industrial production. google.com Similarly, the development of a more economical industrial synthesis process for 4-(trifluoromethoxy)aniline (B150132) is driven by increasing demand for its use in pharmaceuticals and pesticides. guidechem.comnbinno.com
Reaction Conditions and Process Simplification The choice of reaction conditions is critical for a scalable and robust process. Factors such as temperature, pressure, solvent, and catalyst selection must be optimized to ensure high efficiency and safety. Many synthetic routes for fluorinated compounds require specific and sometimes challenging conditions, such as the use of anhydrous solvents or inert atmospheres to prevent unwanted side reactions. nih.govgoogle.comyoutube.com
Safety and Hazard Management The industrial synthesis of fluorinated anilines often involves hazardous reagents and potentially exothermic reactions, making safety a paramount concern. Nitration, a common step in the synthesis of aniline derivatives from non-aminated precursors, is particularly hazardous and difficult to scale up in traditional batch reactors due to risks of thermal runaway and the formation of explosive intermediates. acs.orgresearchgate.net
To mitigate these risks, modern process development often explores alternative technologies. Continuous flow chemistry, utilizing microreactor platforms, offers a safer alternative for hazardous reactions like nitration. acs.orgresearchgate.net This approach allows for better control over reaction temperature and residence time, minimizing the volume of hazardous material present at any given moment and thus reducing the risk of uncontrolled exothermic events. acs.org
Yield, Purity, and Waste Reduction Maximizing product yield and purity is essential for a cost-effective industrial process. google.com This involves careful optimization of reaction parameters and the development of efficient purification methods suitable for large-scale operations, such as crystallization or distillation, rather than chromatography which is often used at the lab scale. jove.com
Furthermore, environmental considerations are increasingly important. A sustainable industrial process should minimize the generation of waste and by-products. google.com Strategies to achieve this include improving atom economy, recycling solvents, and developing processes that avoid the use of toxic reagents or produce easily treatable waste streams. google.comacs.org For example, research into optimizing the nitration of a fluoro-methoxyaniline focused on reducing salt waste and employing fuming sulfuric acid as a water scavenger to improve the reaction's efficiency and environmental profile. acs.org
The following table summarizes key challenges and modern solutions in the scale-up of fluorinated aniline synthesis:
| Consideration | Challenge | Industrial Solution/Approach | Source |
| Safety | Highly exothermic or hazardous reactions (e.g., nitration). | Use of continuous flow reactors for better thermal management and control. | acs.orgresearchgate.net |
| Cost-Effectiveness | Expensive starting materials and reagents. | Designing synthetic routes from cheaper, readily available precursors like chloroaromatics. | google.comgoogle.comgoogle.com |
| Process Efficiency | Multi-step syntheses leading to lower overall yield and higher cost. | Development of one-step or domino reactions; telescoping multiple steps into a single process. | rsc.orgrsc.orgacs.org |
| Environmental Impact | Generation of toxic by-products and significant solvent waste. | Optimizing reactions to improve atom economy, reduce salt waste, and use environmentally benign reagents. | google.comacs.org |
| Purity & Separation | Formation of difficult-to-separate isomeric by-products. | Optimizing reaction selectivity; developing scalable purification methods like crystallization over chromatography. | rsc.orgjove.com |
| Reagent Handling | Use of toxic or difficult-to-handle reagents (e.g., anhydrous HF, elemental fluorine). | Employing safer, easier-to-handle fluorinating agents; utilizing specialized equipment for containment. | google.comrsc.orgresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 4 Trifluoromethoxy Aniline
Reactivity Profile of the Aromatic Aniline (B41778) Moiety
The aniline moiety, consisting of the amino group (–NH₂) attached to the benzene (B151609) ring, is a primary determinant of the molecule's reactivity. The amino group is a potent activating group, meaning it increases the ring's susceptibility to electrophilic attack.
Mechanisms of Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the ring of 2,3-difluoro-4-(trifluoromethoxy)aniline is a plausible pathway, particularly for the displacement of the fluorine atoms. SNAr reactions are favored when the aromatic ring is substituted with strong electron-withdrawing groups, a condition met by the fluorine and trifluoromethoxy substituents in this molecule. nih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. nih.gov
The reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov However, some nucleophilic aromatic substitutions can occur through a concerted (one-step) process. nih.gov In the context of polyhalogenated aromatics, thiolate anions have been shown to selectively displace fluorine atoms over other halogens like bromine or iodine. vanderbilt.edu This selectivity suggests that nucleophilic attack at the carbon atoms bearing the fluorine substituents is a favored process. The phenylazo group has also been utilized to activate ortho fluorine and chlorine atoms toward nucleophilic substitution by propanethiolate. vanderbilt.edu
Pathways for Electrophilic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (SEAr) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The directing effects of the existing substituents determine the position of the incoming electrophile.
For this compound, the substituents present a conflict in directing influence:
Amino (–NH₂) Group: As a strong activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.orgbyjus.com In this molecule, the position para to the amino group is occupied by the trifluoromethoxy group. The available ortho positions are C2 (occupied by fluorine) and C6.
Fluorine (–F) Atoms: Halogens are deactivating groups but are also ortho and para directors due to their ability to donate a lone pair of electrons through resonance. reddit.com
Trifluoromethoxy (–OCF₃) Group: This group is strongly deactivating due to the inductive electron-withdrawing effect of the fluorine atoms. reddit.combeilstein-journals.orgnih.gov It is considered a meta-directing group in some contexts, but due to the resonance contribution from the oxygen lone pairs, it can also exhibit para-directing tendencies, albeit on a deactivated ring. beilstein-journals.orgnih.govnih.gov
The powerful activating and directing effect of the amino group generally dominates. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the amino group and unencumbered by other substituents. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. byjus.com However, the strong deactivation provided by the fluorine and trifluoromethoxy groups will slow the reaction rate compared to aniline itself. beilstein-journals.orgnih.gov
Transformations Involving the Fluorine and Trifluoromethoxy Substituents
The fluorine-containing substituents introduce unique reactivity patterns, including the potential for C–F bond activation and significant electronic and steric influences on the aromatic system.
Activated C–F Bond Transformations and Their Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. numberanalytics.com However, C–F bond functionalization has become an important area of research, often employing transition metal catalysts. numberanalytics.comnih.govbaranlab.org For fluoroaromatics, C–F activation can compete with C–H activation, and the outcome is highly dependent on the metal center and reaction conditions. researchgate.net
In polyfluoroaromatic compounds, C–F activation can be facilitated by several strategies:
Transition Metal Catalysis: Nickel and palladium complexes, among others, can mediate the cleavage of C–F bonds, often through oxidative addition. researchgate.netmdpi.com The presence of directing groups on the ring can guide the metal catalyst to a specific C–F bond.
Nucleophilic Displacement: As discussed in section 3.1.1, strong nucleophiles can displace fluoride (B91410) ions, particularly when the ring is activated by electron-withdrawing groups. vanderbilt.edu
These transformations allow for the conversion of the C–F bonds in this compound into other functional groups, providing a route to novel derivatives.
Electronic and Steric Effects of the Trifluoromethoxy Group on Aromatic Reactivity
The trifluoromethoxy (–OCF₃) group exerts a profound influence on the reactivity of the aromatic ring through a combination of electronic and steric effects.
Electronic Effects:
Inductive Effect: The three highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect (–I effect), which deactivates the aromatic ring towards electrophilic attack. reddit.combeilstein-journals.orgnih.gov
The table below compares the Hansch hydrophobicity parameter (π), a measure of lipophilicity, for the trifluoromethoxy group and related substituents.
| Substituent | Hansch Hydrophobicity Parameter (π) |
| H | 0.00 |
| OCH₃ | -0.02 |
| OCF₃ | 1.04 |
| F | 0.14 |
| CF₃ | 0.88 |
| Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.orgnih.gov |
Steric Effects: The trifluoromethoxy group is bulkier than a methyl or methoxy (B1213986) group. mdpi.com Its preferred conformation is orthogonal to the plane of the aromatic ring, which arises from hyperconjugation between the oxygen lone-pair electrons and the C–F antibonding orbitals (nO → σ*C–F). nih.gov This perpendicular orientation minimizes π-donation from the oxygen and can influence the accessibility of adjacent positions on the ring to reagents.
Oxidation and Reduction Pathways of the Aniline Functionality
The amino group of the aniline moiety is susceptible to both oxidation and reduction, leading to a variety of potential products.
Oxidation Pathways: The electrochemical oxidation of anilines has been extensively studied. nih.gov The process typically involves the removal of one electron from the neutral aniline to form a radical cation. umn.edu The stability of this radical cation and the subsequent reaction pathways are influenced by the substituents on the ring. Electron-donating groups generally make the aniline easier to oxidize.
Chemical oxidation of substituted anilines can lead to a range of products depending on the oxidant and reaction conditions. Common outcomes include the formation of azoxybenzenes and nitrobenzenes. acs.org For instance, hydrogen peroxide in the presence of a base can be used to selectively oxidize anilines. acs.org The specific oxidation potential of this compound would be influenced by its unique substitution pattern, with the electron-donating amino group being counteracted by the three deactivating fluorine-containing groups.
Reduction Pathways: The amino group of an aniline is already in a reduced state and is generally not susceptible to further reduction under typical conditions. However, the aniline functionality can be transformed into other groups that can then be reduced. A primary example is the diazotization of the amino group (reaction with nitrous acid) to form a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions (e.g., Sandmeyer reaction) or be reduced to remove the nitrogen functionality altogether, replacing it with a hydrogen atom.
The table below summarizes the typical redox behavior of the aniline functional group.
| Transformation | Reagents | Product Functionality |
| Oxidation | H₂O₂, K₂CO₃, etc. | Nitrosobenzene, Nitrobenzene, Azoxybenzene |
| Diazotization | NaNO₂, HCl | Diazonium Salt |
| Reduction of Diazonium Salt | H₃PO₂ | Arene (removal of NH₂) |
| This table presents generalized pathways for substituted anilines. |
Detailed Mechanistic Studies of Key Synthetic Transformations
Identification and Characterization of Reaction Intermediates
No published studies were found that identify or characterize reaction intermediates in the synthesis of this compound.
Computational Elucidation of Reaction Mechanisms and Transition States
There are no available computational studies that elucidate the reaction mechanisms or identify the transition states involved in the synthesis of this compound.
Spectroscopic Characterization and Structural Elucidation of 2,3 Difluoro 4 Trifluoromethoxy Aniline
Vibrational Spectroscopy Techniques for Molecular Fingerprinting
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. The vibrational modes of a molecule, which are sensitive to the mass of the atoms and the strength of the bonds connecting them, can be observed using FT-IR and FT-Raman spectroscopy.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and vibrational modes. For 2,3-Difluoro-4-(trifluoromethoxy)aniline, characteristic vibrational bands would be expected.
Key expected FT-IR vibrational frequencies for aniline (B41778) and its derivatives include N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹. researchgate.net The N-H bending vibration is expected near 1600 cm⁻¹. researchgate.net The presence of fluorine and trifluoromethoxy groups would introduce strong C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ region. The C-O-C stretching of the trifluoromethoxy group would also contribute to this region.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretching | 3300 - 3500 |
| Aromatic C-H Stretching | 3000 - 3100 |
| N-H Bending | ~1600 |
| C-F Stretching (Aromatic) | 1200 - 1300 |
| C-F Stretching (-OCF₃) | 1100 - 1200 |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of this compound, the aromatic ring vibrations would be prominent. The symmetric stretching of the benzene (B151609) ring typically gives rise to strong Raman bands. The C-F and C-O-C stretching vibrations of the trifluoromethoxy group would also be observable. The N-H stretching and bending vibrations are generally weaker in Raman spectra compared to FT-IR.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and electronic environment of molecules. By probing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular connectivity.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic region of the spectrum would be of particular interest. The two aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration and would likely appear as a broad singlet.
Based on related fluorinated aniline compounds, the aromatic protons are expected to resonate in the range of δ 6.5-7.5 ppm. The specific chemical shifts and coupling constants would be highly dependent on the electronic effects of the fluorine and trifluoromethoxy substituents.
The ¹³C NMR spectrum reveals the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum of this compound would show signals for the seven carbon atoms.
The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. Aromatic carbons typically resonate in the range of δ 110-160 ppm.
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would provide distinct signals for the two aromatic fluorine atoms and the three fluorine atoms of the trifluoromethoxy group.
The chemical shifts of the aromatic fluorines would be influenced by their position on the benzene ring and the electronic nature of the other substituents. The trifluoromethoxy group would likely appear as a singlet, or a narrow multiplet, with a chemical shift characteristic of -OCF₃ groups, which is typically around δ -58 to -60 ppm relative to CFCl₃. The two aromatic fluorines would show coupling to each other and to the adjacent aromatic protons.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| ¹H (Aromatic) | 6.5 - 7.5 | Multiplet |
| ¹H (-NH₂) | Variable | Broad Singlet |
| ¹³C (Aromatic) | 110 - 160 | Multiplets (due to C-F coupling) |
| ¹³C (-OCF₃) | ~120 | Quartet (due to C-F coupling) |
| ¹⁹F (Aromatic) | Variable | Multiplets |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is primarily characterized by absorptions arising from π → π* transitions within the benzene ring. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.
The aniline chromophore typically displays two main absorption bands: an intense band at shorter wavelengths (around 230-240 nm) corresponding to the primary π → π* transition, and a weaker, longer-wavelength band (around 280-290 nm) known as the B-band, which arises from a symmetry-forbidden transition that gains intensity due to the amino group.
The electronic properties of this compound are influenced by the interplay of several substituents:
Amino Group (-NH₂): An electron-donating group (auxochrome) that typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the benzene absorption bands.
Trifluoromethoxy Group (-OCF₃): This group has a strong electron-withdrawing inductive effect (-I) due to the highly electronegative fluorine atoms, which can lead to a hypsochromic shift (shift to shorter wavelengths).
Studies on substituted anilines show that the combination of electron-donating and electron-withdrawing groups can lead to significant shifts in the absorption maxima (λmax). For instance, the presence of electron-withdrawing groups often results in a blue shift of the primary absorption band. A mixture of reaction components containing aniline derivatives can exhibit a bathochromic shift, indicating the formation of an electron-donor-acceptor (EDA) complex. acs.org In the case of this compound, the strong inductive effects of the fluorine and trifluoromethoxy groups are expected to modulate the electronic transitions of the aniline core, leading to a characteristic UV-Vis absorption profile.
Table 1: Typical UV-Vis Absorption Maxima for Related Aniline Derivatives
| Compound | Solvent | λmax (nm) | Electronic Transition |
|---|---|---|---|
| Aniline | Ethanol | 230, 280 | π → π* |
| 4-(Trifluoromethoxy)aniline (B150132) | Methanol | ~240, ~295 | π → π* |
| 4-(Trifluoromethyl)aniline | Ethanol | 255 | π → π* |
Note: The table presents generalized data for related compounds to illustrate expected absorption regions. Specific values for this compound would require experimental measurement.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
For this compound (C₇H₄F₅NO), the expected exact mass of the molecular ion [M]⁺• can be calculated with high precision. Upon ionization, typically by electron ionization (EI), the molecule will form a radical cation whose mass-to-charge ratio (m/z) is measured.
The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. The fragmentation pathways of fluorinated aromatic compounds can be complex. nih.gov For aniline and its derivatives, common fragmentation involves the loss of small neutral molecules or radicals. acs.org Key fragmentation patterns anticipated for this compound include:
Loss of a hydrogen cyanide (HCN) molecule: A characteristic fragmentation of the aniline ring.
Cleavage of the C-O bond: Loss of the trifluoromethoxy group or related fragments.
Loss of fluorine or trifluoromethyl radicals: Common in fluorinated compounds. nih.gov
Decarbonylation: The loss of a CO molecule from fragments containing the ether linkage.
Liquid chromatography coupled with mass spectrometry (LCMS) is particularly useful for analyzing the purity of samples and identifying impurities, as demonstrated in the analysis of related compounds like 3-bromo-5-(trifluoromethyl)aniline. researchgate.net
Table 2: Predicted Mass Spectrometric Data for this compound
| Species | Formula | Calculated m/z (Monoisotopic) | Description |
|---|---|---|---|
| [M]⁺• | C₇H₄F₅NO⁺• | 213.0213 | Molecular Ion |
| [M-H]⁺ | C₇H₃F₅NO⁺ | 212.0135 | Loss of a hydrogen radical |
| [M-CHF₂O]⁺ | C₆H₃F₂N⁺ | 127.0237 | Cleavage and rearrangement |
Note: These m/z values are predicted based on known fragmentation mechanisms of similar compounds and would need to be confirmed by experimental data.
X-ray Diffraction Studies for Single-Crystal Structural Determination (for related derivatives)
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, analysis of related crystalline derivatives provides invaluable, definitive information about molecular geometry and intermolecular interactions in the solid state. Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.
For fluorinated aromatic compounds, SCXRD is particularly insightful for understanding the role of non-covalent interactions, such as hydrogen bonding and halogen bonding, in dictating the crystal packing. In the crystal lattice of aniline derivatives, the amino group can act as a hydrogen bond donor, forming N-H···N or N-H···O hydrogen bonds. The fluorine atoms and the trifluoromethoxy group can also participate in various weak interactions, including C-H···F and F···F contacts.
For example, the X-ray structure analysis of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine revealed how intermolecular C–I∙∙∙I–C halogen bonding and Ar–H∙∙∙π interactions consolidate the crystal packing. nih.gov Similarly, structural studies on other complex heterocyclic compounds have been confirmed using X-ray diffraction, providing detailed insights into their three-dimensional architecture. mdpi.com Such studies on a derivative of this compound would elucidate the planarity of the aromatic ring, the orientation of the substituents, and the supramolecular assembly in the solid state.
Table 3: Representative Crystallographic Data for a Substituted Indole Derivative
| Parameter | Value |
|---|---|
| Compound | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Source: Data from a study on a complex heterocyclic system to illustrate typical parameters obtained from X-ray diffraction analysis. mdpi.com
Computational Chemistry and Theoretical Modeling of 2,3 Difluoro 4 Trifluoromethoxy Aniline
Density Functional Theory (DFT) Calculations and Basis Set Selection for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules like 2,3-Difluoro-4-(trifluoromethoxy)aniline. This method is favored for its balance of computational cost and accuracy in determining ground-state properties. The selection of an appropriate functional and basis set is paramount for obtaining reliable results.
For aniline (B41778) and its halogenated derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly employed because they incorporate a portion of the exact Hartree-Fock exchange, offering a robust description of electron correlation effects. The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally critical. Pople-style basis sets, like 6-311++G(d,p), are frequently used for such systems. This nomenclature indicates a split-valence triple-zeta basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to accurately model lone pairs and other diffuse electron densities, and polarization functions (d,p) to allow for non-spherical electron distribution. These choices are crucial for accurately modeling the complex interplay of the electron-donating amino group and the strongly electron-withdrawing fluorine and trifluoromethoxy substituents.
Electronic Structure Analysis and Molecular Orbital Theory
The electronic characteristics of this compound are dictated by the arrangement and energies of its molecular orbitals. A detailed analysis of these orbitals provides a quantum mechanical picture of the molecule's reactivity and kinetic stability.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, can accept electrons. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing fluoro and trifluoromethoxy groups are expected to lower the energies of both the HOMO and LUMO, while the amino group would raise them. The precise HOMO-LUMO gap would depend on the net effect of these competing influences.
Interactive Data Table: Illustrative Frontier Orbital Energies (Hypothetical) Note: The following data is hypothetical and for illustrative purposes only, as specific calculations for this molecule are not available.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto a constant electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. For this compound, negative potential would be expected around the highly electronegative fluorine and oxygen atoms, as well as the nitrogen lone pair. Positive potential would likely be found near the hydrogen atoms of the amino group.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. researchgate.netnih.gov This theory is instrumental in predicting the outcomes of various chemical reactions, including pericyclic reactions. researchgate.net By analyzing the energies and symmetries of the HOMO and LUMO of this compound, one could predict its behavior in reactions like cycloadditions or electrophilic aromatic substitutions. researchgate.netresearchgate.net The distribution of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO distribution would highlight sites susceptible to nucleophilic attack.
Mulliken Population Analysis and Atomic Charge Distributions
Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule based on the contribution of their basis functions to the molecular orbitals. While known to be highly dependent on the choice of basis set, it provides a qualitative picture of the charge distribution. For the target molecule, this analysis would quantify the electron-withdrawing effects of the fluorine and trifluoromethoxy groups and the electron-donating nature of the amino group by assigning specific charge values to each atom. This information helps in understanding the molecule's dipole moment and reactive sites.
Interactive Data Table: Illustrative Mulliken Atomic Charges (Hypothetical) Note: The following data is hypothetical and for illustrative purposes only, as specific calculations for this molecule are not available.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
For related fluorinated aniline compounds, vibrational frequency calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional combined with a basis set like 6-311++G(d,p). asianpubs.orgresearchgate.net Such calculations predict the infrared and Raman spectra of the molecule. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes of the functional groups (e.g., C-F, C-O, N-H, and benzene (B151609) ring vibrations). asianpubs.org This provides a fundamental understanding of the molecule's vibrational properties. However, no specific vibrational frequency or PED data has been published for this compound.
Simulations of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO method, UV-Vis Absorption Spectra)
The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). mdpi.com These theoretical calculations, when compared with experimental data, are invaluable for confirming molecular structures. For aniline derivatives, DFT methods are employed to first optimize the molecular geometry, after which the GIAO method is used to compute the NMR shielding constants. mdpi.com
Similarly, the simulation of UV-Vis absorption spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). wiley.com This method can predict the electronic transitions, absorption wavelengths (λmax), and oscillator strengths, which helps in understanding the electronic structure and chromophoric properties of the molecule. researchgate.net Studies on substituted anilines show how different functional groups affect the absorption bands. researchgate.netresearchgate.net Specific simulated NMR or UV-Vis data for this compound are currently unavailable.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. Computational methods are used to identify different stable conformers (rotational isomers) and the energy barriers between them. This involves scanning the potential energy surface by systematically rotating specific dihedral angles, such as those associated with the aniline's amino group and the trifluoromethoxy group. Studies on other fluorinated organic molecules demonstrate that fluorine substitution can significantly influence conformational preferences due to steric and electronic effects. nih.govnih.gov An exploration of the conformational energy landscape for this compound would provide insight into its preferred shapes and their relative stabilities, but such a study has not been reported.
Applications in Advanced Organic Synthesis
Utility as a Fundamental Building Block for Structurally Complex Organic Molecules
While specific, publicly documented examples of the direct use of 2,3-Difluoro-4-(trifluoromethoxy)aniline in the total synthesis of complex natural products or pharmaceuticals are limited, its inherent structural features make it a highly valuable precursor. The presence of multiple reactive sites—the amino group and the aromatic ring activated by fluorine substituents—allows for a variety of chemical transformations.
Fluorinated anilines, in general, are pivotal intermediates in the synthesis of numerous bioactive molecules, including pharmaceuticals and agrochemicals. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Therefore, this compound serves as a critical starting material for introducing this beneficial moiety, along with a specific fluorine substitution pattern, into larger, more intricate molecular architectures. The synthetic utility of analogous fluorinated anilines in multi-step syntheses suggests a strong potential for this compound in similar applications. uva.nl
Intermediate in the Synthesis of Diverse Fluorinated Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in medicinal chemistry, and the introduction of fluorine into these scaffolds often leads to enhanced pharmacological properties. While direct examples of the cyclization of this compound into specific heterocyclic systems are not extensively reported, the reactivity of fluorinated anilines is well-established in the synthesis of various fluorinated heterocycles.
For instance, substituted anilines are common precursors for the synthesis of quinolines, pyridines, and pyrimidines through various condensation and cyclization reactions. The amino group of this compound can readily participate in reactions to form these important heterocyclic cores. The fluorine atoms on the aromatic ring can influence the regioselectivity of these cyclization reactions and can also serve as handles for further functionalization of the resulting heterocyclic products. The synthesis of novel fluorinated quinoline (B57606) analogs from 2-fluoroaniline (B146934) highlights the general applicability of such precursors in constructing complex heterocyclic systems with potential antifungal activity. nih.gov Similarly, methods for synthesizing fluorinated pyrimidines and pyridines often involve precursors with fluorine-substituted aromatic rings. enamine.netnih.govnih.govnih.govmdpi.com
Strategic Role in Developing Novel Trifluoromethylation and Difluoromethylation Reagents or Protocols
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is used as a primary reagent for trifluoromethylation or difluoromethylation. These reactions typically employ specialized reagents designed to deliver the CF3 or CF2H group. wikipedia.orgacs.org
However, the broader field of fluoroalkylation is an area of intense research. The development of new reagents and protocols is ongoing, and it is conceivable that derivatives of highly fluorinated compounds like this compound could, in the future, be explored as precursors or scaffolds for new types of fluoroalkylation reagents. The stability conferred by the multiple fluorine substituents could be a desirable feature in the design of such reagents.
Contribution to C–H Functionalization Methodologies
Direct C–H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. While the specific contribution of this compound to C–H functionalization methodologies is not well-documented, the principles of C–H activation on substituted anilines are an active area of research.
The electronic properties of the aromatic ring in this compound are significantly influenced by the electron-withdrawing nature of the fluorine and trifluoromethoxy substituents. This electronic environment can affect the reactivity of the C–H bonds on the aromatic ring, potentially enabling regioselective functionalization under appropriate catalytic conditions. Research into the C–H activation of aniline (B41778) derivatives, often guided by a directing group, has shown promise for selective modifications of the aromatic core. researchgate.netacs.org Future investigations may explore the unique reactivity of the C-H bonds in this compound within such synthetic strategies.
Role in Advanced Materials Science Research
Precursor for the Synthesis of Advanced Functional Materials with Tuned Properties
While direct synthesis of polymers from 2,3-Difluoro-4-(trifluoromethoxy)aniline is an emerging area of research, its structural motifs are highly sought after for creating advanced functional materials. The properties of this aniline (B41778) can be inferred from research on polymers derived from similar fluorinated monomers, such as trifluoromethoxy- and trifluoromethyl-containing anilines used in poly(aryl ether ketones) (PAEKs) and polyimides. nih.govntu.edu.tw The introduction of fluorine-containing groups is a well-established strategy for enhancing key polymer characteristics. nih.gov
The trifluoromethoxy group, in particular, is known to increase the free volume within a polymer matrix. This disruption of chain packing can lead to several desirable property changes simultaneously:
Improved Solubility: The increased free volume enhances the solubility of typically rigid polymers in common organic solvents, simplifying processing and fabrication of films and coatings. ntu.edu.tw
Lowered Dielectric Constant: The introduction of fluorine and increased free volume can reduce the dielectric constant and dielectric loss of a material, which is critical for applications in high-frequency and high-speed communication technologies like 5G. nih.gov
Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to high thermal stability, with polymers often exhibiting decomposition temperatures well above 500°C. nih.gov
Reduced Moisture Absorption: The hydrophobic nature of fluorinated groups leads to materials with lower moisture absorption, ensuring stable performance in varying environmental conditions. ntu.edu.tw
By serving as a diamine monomer or a synthetic intermediate, this compound can be incorporated into polymer backbones, such as those of polyimides or PAEKs, through polycondensation reactions. This allows for the precise tuning of properties essential for applications in microelectronics, aerospace, and advanced coatings.
Table 1: Anticipated Property Tuning in Polymers Using this compound as a Precursor
| Property | Effect of Fluorine and -OCF3 Groups | Potential Application |
| Dielectric Constant | Lowered due to increased free volume and low polarizability of C-F bonds. | High-speed communication components, microelectronic insulation. |
| Thermal Stability | Increased due to the high bond energy of C-F bonds. | Aerospace materials, high-temperature coatings. |
| Solubility | Improved in organic solvents due to disrupted polymer chain packing. | Solution-cast films, advanced coatings. |
| Moisture Absorption | Reduced due to the hydrophobic nature of fluorinated substituents. | Materials for humid environments, stable electronic components. |
Development of Novel Fluorinated Liquid Crystal Compounds
The field of liquid crystals (LCs) has significantly benefited from the use of fluorinated precursors, and this compound is a key building block for a new generation of high-performance LC materials. Its structure is particularly suited for creating LCs with tailored mesomorphic and electro-optical properties for advanced display and photonic applications, especially in the infrared (IR) spectrum. google.com
Research has demonstrated the synthesis of novel LC compounds based on a 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate (B1203000) core, where lateral fluorine atoms are introduced to modify the material's properties. google.comresearchgate.net The synthesis of a compound named 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy) benzoate explicitly points to the use of a precursor derived from this compound. google.com
The strategic placement of fluorine atoms and the -OCF3 group in these LC molecules has several profound effects:
Mesophase Behavior: The lateral fluorine substituents influence the intermolecular interactions, which can reduce melting temperatures and suppress unwanted smectic phases, thereby broadening the useful nematic phase range. nih.gov
Dielectric Anisotropy: The strong dipole moments of the C-F bonds can be used to engineer the dielectric anisotropy of the LC material. A high lateral dipole moment often leads to a negative dielectric anisotropy, a property essential for vertically aligned (VA) mode liquid crystal displays (LCDs). nih.gov
Optical Properties: The trifluoromethoxy group contributes to achieving high birefringence (Δn), which is the difference in refractive indices for light polarized parallel and perpendicular to the LC director. A high Δn is crucial for devices operating in the infrared region, such as tunable filters, retarders, and spatial light modulators. google.com
Infrared Transparency: The absence of aliphatic protons in the molecular core of these LCs leads to significantly reduced absorption in the near-infrared (NIR) and mid-wavelength infrared (MWIR) regions, making them promising materials for IR optics. google.comresearchgate.net
These specifically designed fluorinated LCs are components of mixtures used in devices like large-aperture lenses and electrically controlled phase shifters for the MIR and far-infrared (FIR) wavelength regions. google.com
Table 2: Properties of Liquid Crystals Derived from Fluorinated Biphenyl Benzoate Cores
| Compound Core Structure | Key Substituents | Noteworthy Properties | Application Area |
| 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate | Lateral fluorine atoms | High birefringence (Δn > 0.3 at 1550 nm), broad nematic phase, reduced absorption in NIR/MWIR. | Infrared (IR) optics, tunable filters, phase retarders. google.com |
| 4-((4-(trifluoromethoxy)phenyl)ethynyl)phenyl-4-(trifluoromethoxy) benzoate | Lateral fluorine atoms | Unique mesomorphic properties, high thermal stability. | Advanced display technologies, materials for GHz applications. google.com |
Significance in Agrochemical Research and Development
Key Intermediate for the Synthesis of Agrochemical Active Ingredients
Fluorinated anilines are pivotal intermediates in the production of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. nih.govgoogle.com While specific commercial active ingredients derived directly from 2,3-Difluoro-4-(trifluoromethoxy)aniline are not extensively detailed in publicly available literature, the utility of closely related structures underscores its potential. For instance, 4-(trifluoromethoxy)aniline (B150132) is a key intermediate in the synthesis of the insecticide Metaflumizone. guidechem.com Similarly, 2,3-difluoroaniline (B47769) is a precursor for synthesizing the quinoline (B57606) intermediate of the fungicide Ipflufenoquin. rhhz.net
The chemical structure of this compound makes it an ideal candidate for synthesizing novel active ingredients. The amino group provides a reactive site for forming amide, urea, or sulfonamide linkages, which are common functionalities in many pesticide classes. The specific arrangement of fluorine and trifluoromethoxy substituents on the aniline (B41778) ring allows chemists to fine-tune the biological activity and properties of the resulting molecule.
Design and Synthesis of Fluorinated Crop Protection Agents
The development of new and effective crop protection agents increasingly relies on the use of advanced, fluorine-containing building blocks. researchgate.net Compounds like this compound are instrumental in the design phase, allowing researchers to create molecules with specific, desirable traits. The introduction of fluorinated substituents into the aniline ring of benzoylphenylurea insecticides, for example, has been shown to significantly increase their insecticidal activities. nih.gov
The synthesis of ortho-trifluoromethoxylated aniline derivatives, which can be challenging, provides access to unique chemical structures for agrochemical development. nih.gov The presence of multiple fluorine substituents, as in this compound, offers a powerful tool for lead optimization. This strategy allows for the modulation of a compound's electronic properties, stability, and interaction with its biological target, which is a crucial aspect of designing next-generation pesticides. researchgate.net
Influence of Fluorine Substituents on Agrochemical Design (e.g., enhanced lipophilicity)
The fluorine substituents of this compound have a profound impact on the physicochemical properties of the agrochemicals derived from it. These properties are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a crop protection agent, ultimately determining its effectiveness and environmental footprint. researchgate.net
Key Influences of the Fluorine and Trifluoromethoxy Groups:
| Property | Influence of Fluorine Substituents | Source |
| Lipophilicity | The trifluoromethoxy (-OCF3) group significantly increases lipophilicity, more so than a trifluoromethyl (-CF3) group. This property can enhance the permeability of the molecule across biological membranes, improving its uptake and transport within the target pest or plant. | researchgate.netnih.gov |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes. The -OCF3 group, in particular, offers metabolic advantages over a simple methoxy (B1213986) group, leading to a longer half-life and sustained activity of the agrochemical. | nih.govacs.org |
| Binding Affinity | The high electronegativity of fluorine atoms can alter the electronic distribution of the molecule. This can lead to stronger interactions with the target protein or enzyme, thereby increasing the intrinsic biological activity of the compound. | semanticscholar.org |
| Bioavailability | By modulating lipophilicity and metabolic stability, the fluorine and trifluoromethoxy groups can improve the overall bioavailability of the active ingredient, ensuring that an effective concentration reaches the target site. | nih.gov |
The trifluoromethoxy group is particularly noted for its high lipophilicity (Hansch parameter π = 1.04) and strong electron-withdrawing nature. nih.gov This combination enhances a molecule's ability to cross cell membranes and increases its stability against enzymatic breakdown, which are highly desirable traits in modern agrochemicals. researchgate.netnih.gov The strategic placement of fluorine atoms and fluorinated groups is a proven method for optimizing the performance and environmental profile of crop protection products. researchgate.netnih.gov
Contributions to Pharmaceutical Lead Compound and Scaffold Synthesis
Synthesis of Fluorinated Scaffolds for Drug Discovery Programs
The development of new drugs is heavily reliant on the synthesis of diverse molecular scaffolds that provide the foundational structure for interaction with biological targets. nih.gov Fluorinated scaffolds are of particular interest due to the unique properties conferred by fluorine, such as enhanced metabolic stability and binding affinity. nih.govmdpi.com 2,3-Difluoro-4-(trifluoromethoxy)aniline is an exemplary precursor for creating such complex, fluorine-containing molecular architectures.
The presence of multiple fluorine atoms and the trifluoromethoxy group makes this aniline (B41778) derivative a privileged starting material for constructing a variety of heterocyclic systems, which are common motifs in pharmaceuticals. sciencedaily.com The aniline functional group can participate in a wide range of chemical transformations to build more elaborate structures. For instance, similar fluorinated anilines are well-established precursors for bicyclic heterocycles like quinolines and quinoxalines. ossila.com The strategic placement of fluorine on the aromatic ring can influence the regioselectivity of these cyclization reactions, offering chemists precise control over the final molecular structure. The incorporation of building blocks like this compound into drug discovery programs allows for the systematic exploration of chemical space and the generation of novel intellectual property. Organofluorinated molecules, derived from such precursors, offer valuable avenues for designing new drug candidates against a wide array of diseases. nih.gov
Design Principles for Incorporating Trifluoromethoxy and Difluoro Groups into Molecular Scaffolds
The decision to incorporate the specific structural features of this compound into a potential drug molecule is guided by well-established principles of medicinal chemistry. The trifluoromethoxy (-OCF3) and difluoro (-F) groups are not chosen arbitrarily; they are selected to purposefully modulate a molecule's properties to enhance its drug-like characteristics. nih.govnih.gov
Key Design Principles:
Modulation of Basicity: The aniline nitrogen's basicity (pKa) is significantly reduced by the strong electron-withdrawing effects of the two fluorine atoms on the ring and the trifluoromethoxy group. This is a critical design consideration, as modulating the pKa can prevent unwanted protonation at physiological pH, which can affect target binding, solubility, and cell permeability.
Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch parameter (π) of +1.04. researchgate.net This high lipophilicity can be strategically employed to enhance a drug's ability to cross cellular membranes and reach its target, a crucial factor for oral bioavailability. researchgate.netnih.gov
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov Placing fluorine atoms at the 2 and 3 positions, as in this aniline, can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the drug. mdpi.com
Improving Binding Interactions: The highly polarized C-F bonds can engage in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets, potentially increasing binding affinity and selectivity. mdpi.com
Strategic Modification of Molecular Properties for Drug Design (e.g., lipophilicity, metabolic stability) via Fluorination
Fluorination is a primary strategy in molecular modification, a process of chemically altering a known molecule to improve its pharmacological profile. biomedres.usbiomedres.us The introduction of the difluoro and trifluoromethoxy moieties from a precursor like this compound is a deliberate tactic to optimize a lead compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
Metabolic Stability: A major challenge in drug design is preventing rapid metabolic degradation, which can lead to a short duration of action and the formation of potentially toxic byproducts. nih.gov The trifluoromethoxy group is exceptionally stable and resistant to O-dealkylation, a common metabolic pathway for methoxy (B1213986) groups (-OCH3). nih.gov Similarly, the C-F bonds on the aromatic ring are highly resistant to hydroxylation. mdpi.com This enhanced stability leads to a longer drug half-life, which can allow for less frequent dosing. mdpi.comnih.gov
The following table summarizes the strategic impact of replacing a standard methoxy-substituted aniline with a trifluoromethoxy-substituted analogue, based on the general principles observed in medicinal chemistry.
| Property | Anisidine (Methoxy Analogue) | Trifluoromethoxyaniline Analogue | Rationale for Modification |
| Lipophilicity (logP) | Lower | Significantly Higher researchgate.net | To improve membrane permeability and absorption. nih.gov |
| Metabolic Stability | Susceptible to O-dealkylation | Highly resistant to metabolism nih.gov | To increase drug half-life and reduce metabolic clearance. mdpi.com |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing nih.gov | To modulate pKa and alter interactions with biological targets. mdpi.com |
| Binding Interactions | H-bond acceptor | Weak H-bond acceptor | To modify binding modes within the target protein. |
Precursors for Synthesizing Specific Drug Classes and Bioisosteric Analogues (e.g., quinolines, triazoles)
This compound is a key starting material for the synthesis of specific classes of bioactive heterocyclic compounds and for creating bioisosteric analogues of existing drugs.
Synthesis of Quinolines: Quinolines are a prominent class of heterocyclic compounds found in numerous pharmaceuticals, including antimalarial and antibacterial agents. mdpi.com Fluorinated anilines are common precursors in well-established methods for quinoline (B57606) synthesis, such as the Conrad-Limpach and Friedländer annulation reactions. google.comresearchgate.netpreprints.org In these syntheses, the aniline nitrogen and an adjacent ring carbon form part of the new heterocyclic ring. For example, 2,3,4-trifluoroaniline (B1293922) is used in the synthesis of potent quinolone antibiotics. google.com Similarly, this compound can be reacted with β-ketoesters or other suitable dicarbonyl compounds to construct highly functionalized quinoline and quinolone scaffolds, which are valuable in programs targeting enzymes like epidermal growth factor receptor (EGF-R) kinase. nih.gov
Synthesis of Triazoles: Triazoles are another important class of five-membered heterocycles with a wide range of biological activities, including antifungal and antiviral properties. nih.govmdpi.com While direct synthesis from the aniline is not typical, the aniline group of this compound can be readily converted into an azide (B81097) group (-N3) via diazotization followed by treatment with sodium azide. This resulting aryl azide is a perfect precursor for the Huisgen 1,3-dipolar cycloaddition reaction with an alkyne, a "click chemistry" method that provides a highly efficient route to 1,2,3-triazole derivatives. beilstein-journals.orgnih.gov
Bioisosteric Replacement: Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but has improved physicochemical properties, is a fundamental concept in drug design. u-tokyo.ac.jp The trifluoromethoxy group (-OCF3) is a classic bioisostere of the methoxy group (-OCH3). nih.govnih.gov Replacing a metabolically vulnerable methoxy group with a robust trifluoromethoxy group can significantly enhance a drug candidate's metabolic stability without drastically altering its size or conformation. nih.govnih.gov Therefore, using this compound to build analogues of known methoxy-containing drugs is a powerful strategy to generate new chemical entities with superior pharmacokinetic profiles. princeton.edu
Future Research Directions and Emerging Perspectives
Development of More Efficient and Environmentally Benign Synthetic Routes
The synthesis of complex organofluorine compounds often relies on traditional methods that can be inefficient or require harsh reagents. A primary direction for future research is the development of synthetic pathways that are not only more efficient but also adhere to the principles of green chemistry.
Key areas of focus include:
Catalytic Methods: There is a significant push towards replacing stoichiometric reagents with catalytic systems. This includes the advancement of transition-metal-catalyzed reactions and the exploration of organocatalysis, which can offer milder reaction conditions and improved selectivity. mdpi.com The use of bioinspired manganese-porphyrin catalytic systems for C-H fluorination represents a promising frontier. cas.cn
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-fluorine bonds and introducing fluoroalkyl groups under exceptionally mild conditions. mdpi.comvapourtec.comresearchgate.net Future work will likely focus on expanding the scope of these light-driven reactions to synthesize complex aniline (B41778) derivatives, potentially reducing energy consumption and waste. nih.govacs.org The development of organic photoredox catalysts (OPCs) is also a key strategy to reduce reliance on precious metals like iridium and ruthenium. acs.org
Electrochemical Synthesis: Electrochemical fluorination offers a sustainable alternative to traditional methods, using electricity to drive reactions and minimizing the need for chemical oxidants or reductants. numberanalytics.com Further research into novel electrode materials and reaction conditions could lead to highly selective and efficient syntheses of fluorinated anilines. mdpi.comnumberanalytics.com
Benign Reagents and Solvents: A significant trend is the move away from hazardous reagents. This includes developing safer deoxyfluorinating reagents, potentially derived from less harmful starting materials like sulfur hexafluoride (SF6), as a greener alternative to reagents like DAST. nih.govacs.org Additionally, exploring reactions in environmentally friendly solvents, or even in aqueous media, is a critical goal for sustainable chemical production. acs.org
| Methodology | Description | Potential Advantages |
|---|---|---|
| Visible-Light Photoredox Catalysis | Uses light energy to initiate radical-based fluorination or fluoroalkylation reactions. mdpi.comvapourtec.com | Mild reaction conditions, high functional group tolerance, sustainable energy source. nih.gov |
| Electrochemical Fluorination | Employs an electrochemical cell to drive fluorination, avoiding harsh chemical oxidants. numberanalytics.com | Improved selectivity, efficiency, and environmental sustainability. numberanalytics.com |
| Enzymatic Fluorination | A biocatalytic approach that utilizes enzymes to selectively introduce fluorine into organic molecules. numberanalytics.com | High selectivity, mild conditions, environmentally friendly. numberanalytics.com |
| C-H Activation/Fluorination | Directly converts C-H bonds to C-F bonds, avoiding the need for pre-functionalized substrates. cas.cn | Atom economy, late-stage functionalization possibilities. cas.cn |
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The unique electronic properties conferred by multiple fluorine substituents and the trifluoromethoxy group suggest that compounds like 2,3-Difluoro-4-(trifluoromethoxy)aniline may exhibit novel reactivity. Future research will aim to uncover and harness these unique chemical behaviors.
Emerging areas of investigation include:
Radical Chemistry: The generation of fluorinated radicals via photoredox catalysis or other methods opens avenues for previously inaccessible transformations. mdpi.comthieme-connect.com Investigating how radicals derived from trifluoromethoxylated anilines react could lead to new methods for carbon-carbon and carbon-heteroatom bond formation.
Electron Donor-Acceptor (EDA) Complexes: The formation of EDA complexes between anilines and fluorinated reagents, activated by light, has been reported as a novel and efficient strategy for preparing difluoroalkyl derivatives. nih.govacs.org Exploring the potential of this compound to form such complexes could unlock new, straightforward synthetic pathways. acs.org
C-F Bond Activation: While the carbon-fluorine bond is notoriously strong, recent advances have demonstrated the catalytic activation of C-F bonds, particularly in trifluoromethyl groups. acs.org Probing the selective activation of one of the C-F bonds in the trifluoromethoxy group or the fluorine atoms on the aromatic ring could lead to unprecedented molecular editing strategies.
Directed Ortho-Metalation and Functionalization: The interplay of the amine, fluoro, and trifluoromethoxy substituents could be exploited for highly regioselective functionalization of the aromatic ring. Future studies may explore how these groups can direct metalation or other reactions to specific positions, enabling the synthesis of highly complex and precisely substituted aromatic structures.
Integration of Advanced Computational Modeling for Predictive Synthesis and Molecular Design
As the complexity of organofluorine molecules increases, so does the challenge of predicting their properties and reactivity. Advanced computational chemistry is becoming an indispensable tool for guiding experimental work.
Future directions in this area include:
Predictive Reaction Modeling: Utilizing Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways and transition states can accelerate the discovery of new synthetic routes. researchgate.netresearchgate.netacs.org This approach can help rationalize unexpected outcomes and predict the feasibility of novel transformations before they are attempted in the lab, saving time and resources.
Rational Molecular Design: Computational tools are crucial for designing molecules with tailored properties. researchgate.net For pharmaceutical applications, modeling the interactions between fluorinated ligands and protein binding sites can guide the design of more potent and selective drug candidates. nih.govacs.org In materials science, computational screening can identify fluorinated aniline derivatives with optimal electronic properties for applications in organic electronics. umich.edu
Development of Accurate Force Fields: Molecular simulations provide deep insights into the behavior of molecules, but their accuracy depends on the underlying force fields. A significant area of future research is the development of more accurate and robust force fields specifically parameterized for fluorinated organic compounds, which will enhance the predictive power of simulations. nih.govacs.org
Understanding Fluorine-Specific Interactions: Computational studies are essential for dissecting the subtle, non-covalent interactions involving fluorine, such as fluorine-aryl interactions and the ability of organic fluorine to act as a hydrogen bond acceptor. nih.govacs.org A deeper understanding of these interactions will enable more precise molecular design across all areas of chemical science.
Broadening Interdisciplinary Applications in Emerging Chemical Sciences
The unique physicochemical properties imparted by fluorine—such as enhanced lipophilicity, metabolic stability, and altered electronics—make fluorinated anilines valuable building blocks in a wide range of fields. bohrium.com Future research will focus on leveraging the specific substitution pattern of this compound to create novel molecules for emerging interdisciplinary applications.
Promising areas for expansion are:
Medicinal Chemistry and Drug Discovery: The trifluoromethoxy group is increasingly recognized for its ability to enhance a drug candidate's metabolic stability and membrane permeability. nbinno.commdpi.com Future work will involve incorporating the this compound scaffold into new therapeutic agents, particularly for neurological disorders, oncology, and infectious diseases, where these properties are highly desirable. nbinno.comnbinno.com
Agrochemicals: Fluorinated compounds are a cornerstone of the modern agrochemical industry. nih.govnumberanalytics.com The title compound can serve as a precursor for novel herbicides, fungicides, and insecticides with potentially improved potency, selectivity, and environmental profiles. nbinno.comnumberanalytics.com
Materials Science: Organofluorine compounds are integral to the development of advanced materials. numberanalytics.comresearchgate.net Research into polymers, liquid crystals, and organic light-emitting diodes (OLEDs) derived from this compound could yield materials with enhanced thermal stability, unique optical properties, and improved performance in electronic devices. researchgate.net
Chemical Biology and Imaging: The presence of multiple fluorine atoms makes this compound and its derivatives potential candidates for use as ¹⁹F NMR probes or for incorporation into PET imaging agents (using ¹⁸F). numberanalytics.comresearchgate.net These tools are invaluable for studying biological systems and for medical diagnostics.
| Field | Specific Application | Key Properties Conferred by Fluorine |
|---|---|---|
| Medicinal Chemistry | Novel therapeutics (e.g., oncology, neuroscience). nbinno.com | Enhanced metabolic stability, increased lipophilicity and bioavailability, improved binding affinity. bohrium.commdpi.com |
| Agrochemicals | Next-generation pesticides and herbicides. nih.gov | Increased potency and stability. numberanalytics.com |
| Materials Science | Fluoropolymers, liquid crystals, organic electronics. researchgate.net | High thermal stability, chemical resistance, unique electronic and optical properties. numberanalytics.com |
| Medical Imaging | ¹⁹F MRI contrast agents and ¹⁸F PET tracers. numberanalytics.comresearchgate.net | Unique NMR/PET signal for non-invasive imaging. |
Q & A
Q. What computational tools are effective in predicting the environmental fate of this compound?
- Methodological Answer : Use EPI Suite or SPARC to estimate biodegradation half-lives and bioaccumulation potential. Experimental validation includes OECD 301F ready biodegradability tests and LC-MS/MS analysis of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
